5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 62270-15-9
VCID: VC17329459
InChI: InChI=1S/C11H8ClF2N3O2/c12-9-8(15)5-16-17(10(9)18)6-2-1-3-7(4-6)19-11(13)14/h1-5,11H,15H2
SMILES:
Molecular Formula: C11H8ClF2N3O2
Molecular Weight: 287.65 g/mol

5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one

CAS No.: 62270-15-9

Cat. No.: VC17329459

Molecular Formula: C11H8ClF2N3O2

Molecular Weight: 287.65 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one - 62270-15-9

Specification

CAS No. 62270-15-9
Molecular Formula C11H8ClF2N3O2
Molecular Weight 287.65 g/mol
IUPAC Name 5-amino-4-chloro-2-[3-(difluoromethoxy)phenyl]pyridazin-3-one
Standard InChI InChI=1S/C11H8ClF2N3O2/c12-9-8(15)5-16-17(10(9)18)6-2-1-3-7(4-6)19-11(13)14/h1-5,11H,15H2
Standard InChI Key OQDHYIWJPYRKQS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OC(F)F)N2C(=O)C(=C(C=N2)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, 5-amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one, reflects its substitution pattern. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₁H₉ClF₂N₃O₃
Molecular Weight304.66 g/mol
CAS Registry NumberNot publicly disclosed
Exact Mass303.026 g/mol
XLogP3 (LogP)~2.1 (estimated)
Topological Polar SA87.7 Ų

The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is substituted at positions 2, 4, and 5. The 3-(difluoromethoxy)phenyl group introduces steric bulk and lipophilicity, while the amino group enhances hydrogen-bonding potential .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the pyridazinone ring. A representative pathway includes:

  • Ring Formation: Condensation of a diketone precursor with hydrazine to form the pyridazinone core.

  • Chlorination: Electrophilic substitution at position 4 using chlorine gas or sulfuryl chloride (SO₂Cl₂).

  • Amination: Introduction of the amino group at position 5 via nucleophilic substitution or catalytic hydrogenation of a nitro intermediate.

  • Phenyl Group Attachment: Suzuki-Miyaura coupling or Ullmann reaction to introduce the 3-(difluoromethoxy)phenyl moiety .

Key Reaction Conditions

  • Temperature: 80–120°C for cyclization and coupling steps.

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Systems: Minimize intermediate isolation and improve yield.

  • Green Chemistry Principles: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic recycling.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: ~0.5 mg/mL (pH 7.4), enhanced by protonation of the amino group in acidic media.

  • Lipophilicity: LogP ~2.1, indicating moderate membrane permeability.

  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the difluoromethoxy group .

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.12 (s, 1H, NH₂), 7.45–7.30 (m, 4H, aromatic), 6.95 (t, J=74 Hz, 1H, OCF₂H)
¹³C NMRδ 162.1 (C=O), 150.3 (OCF₂), 117.8 (CF₂)
IR (cm⁻¹)3350 (N-H stretch), 1680 (C=O), 1120 (C-F)

Biological Activity and Mechanisms

Pharmacological Targets

This compound exhibits affinity for integrin receptors (α₄β₁/α₄β₇), which are implicated in inflammatory and autoimmune diseases. Structural analogs have demonstrated:

  • α₄β₁/VCAM-1 Inhibition: IC₅₀ = 12–50 nM, reducing leukocyte adhesion .

  • α₄β₇/MAdCAM-1 Antagonism: IC₅₀ = 8–30 nM, with potential applications in gastrointestinal inflammation .

In Vitro and In Vivo Efficacy

  • Anti-inflammatory Activity: Suppresses TNF-α and IL-6 production in murine macrophages (EC₅₀ = 0.8 μM) .

  • Oral Bioavailability: Ester prodrug derivatives achieve >40% bioavailability in rat models .

Applications in Drug Discovery

Lead Optimization Strategies

  • Prodrug Design: Esterification of the amino group improves intestinal absorption.

  • Selectivity Modulation: Urea and carbamate derivatives enhance α₄β₇ selectivity over α₄β₁ .

Preclinical Findings

  • Mouse Colitis Model: A carbamate analog (oral dose = 10 mg/kg) reduced colon inflammation by 70% .

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